N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide

Medicinal chemistry Structure-activity relationship Halogen bonding

This 6‑yl‑4‑fluoro benzofuran‑benzamide (CAS 923216‑76‑6) is a structurally defined, rare screening compound from the AldrichCPR collection, supplied without vendor‑collected analytical data. Its distinct 4‑F substitution (Hammett σₚ = +0.06) and C6‑amide regiochemistry create a unique electronic and topologic profile that cannot be replicated by the 5‑yl isomer, 4‑Cl, 4‑Br, 4‑CH₃, or unsubstituted analogs. Designed for matched‑pair SAR deconvolution in HDAC and kinase campaigns, the compound also serves as a metabolic‑stability probe (C‑F blocks CYP450 hydroxylation) and an orthogonal fluorine‑specific tool for X‑ray/cryo‑EM studies. Buyers assume responsibility for in‑house identity and purity confirmation.

Molecular Formula C23H16FNO3
Molecular Weight 373.383
CAS No. 923216-76-6
Cat. No. B2460315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide
CAS923216-76-6
Molecular FormulaC23H16FNO3
Molecular Weight373.383
Structural Identifiers
SMILESCC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4
InChIInChI=1S/C23H16FNO3/c1-14-19-12-11-18(25-23(27)16-7-9-17(24)10-8-16)13-20(19)28-22(14)21(26)15-5-3-2-4-6-15/h2-13H,1H3,(H,25,27)
InChIKeyKCRJSXRTKYRMDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide (CAS 923216-76-6): Procurement-Grade Structural and Class-Evidence Profile


N-(2-Benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide (CAS 923216-76-6) is a synthetic benzofuran-benzamide hybrid with molecular formula C₂₃H₁₆FNO₃ and molecular weight 373.4 g/mol . The compound features a 2-benzoyl-3-methylbenzofuran core substituted at the 6-position with a 4-fluorobenzamide moiety [1]. It is catalogued as a rare, unique screening compound within Sigma-Aldrich's AldrichCPR collection (Product S54462), supplied for early-discovery research without vendor-collected analytical characterization . This compound belongs to a broader class of benzofuran-derived benzamides that have demonstrated micromolar antiproliferative and histone deacetylase (HDAC) inhibitory activities in peer-reviewed studies, though quantitative biological characterization for this specific congener has not been published in primary literature, patents, or authoritative bioactivity databases [2].

Why In-Class Benzofuran-Benzamide Analogs Cannot Be Interchanged with N-(2-Benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide (CAS 923216-76-6)


Within the 2-benzoyl-3-methylbenzofuran-6-yl scaffold series, subtle modifications at the benzamide para-substituent and benzofuran substitution position produce divergent physicochemical and target-engagement profiles that preclude generic substitution. The 4-fluoro substituent confers distinct electronic character (Hammett σₚ = +0.06) compared to the 4-chloro (σₚ = +0.23), 4-bromo (σₚ = +0.23), 4-methyl (σₚ = -0.17), and unsubstituted hydrogen (σₚ = 0.00) analogs, differentially modulating the benzamide ring's electron density and hydrogen-bond acceptor capacity [1]. Furthermore, the 6-yl regioisomer (CAS 923216-76-6) positions the amide linkage at the benzofuran C6, altering molecular shape, dipole vector, and binding surface topology relative to the 5-yl positional isomer (CAS 923140-09-4) — a difference known to produce distinct selectivity fingerprints in benzofuran kinase inhibitor series [2]. In-class benzofuran-benzamide compounds cannot be assumed interchangeable without matched-pair comparative data [3].

Quantitative Differentiation Evidence Guide: N-(2-Benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide (CAS 923216-76-6) vs. Closest Analogs


Electronic Modulation: 4-Fluoro Substituent vs. 4-Chloro, 4-Bromo, 4-Methyl, and Unsubstituted Benzamide Analogs

The 4-fluorobenzamide moiety of the target compound carries a Hammett σₚ value of +0.06, classifying it as a weak electron-withdrawing group with strong negative inductive effect moderated by resonance donation. This contrasts with the stronger electron-withdrawing 4-Cl and 4-Br analogs (both σₚ = +0.23), the electron-donating 4-CH₃ analog (σₚ = -0.17), and the electronically neutral unsubstituted benzamide (σₚ = 0.00) [1]. Fluorine's high electronegativity (χ = 3.98, Pauling scale) and small van der Waals radius (r = 1.47 Å, comparable to hydrogen at 1.20 Å) create a unique electronic environment where the C–F bond dipole polarizes the aromatic ring without introducing significant steric bulk, unlike the larger Cl (r = 1.75 Å) and Br (r = 1.85 Å) substituents [2]. In benzofuran-benzamide HDAC inhibitor series, para-substituent electronic character has been shown to modulate antiproliferative IC₅₀ values by >3-fold across a panel of human cancer cell lines .

Medicinal chemistry Structure-activity relationship Halogen bonding

Regioisomeric Differentiation: 6-yl vs. 5-yl Benzofuran Substitution Position

The target compound (CAS 923216-76-6) carries the 4-fluorobenzamide at the benzofuran C6 position, whereas the closest positional isomer (CAS 923140-09-4) places the identical functional group array at the C5 position . In benzofuran-based kinase inhibitor series, the amide substitution position on the benzofuran core has been demonstrated to alter kinase selectivity profiles. Specifically, benzofuran derivatives identified as CK2 inhibitors showed that substitution position directly modulated IC₅₀ values across the submicromolar range, with certain positional isomers exhibiting >10-fold differences in potency against the CK2α catalytic subunit [1]. The C6 substitution orients the amide NH and carbonyl in a distinct vector relative to the benzofuran O1 and C2-benzoyl groups, creating a different hydrogen-bond donor/acceptor spatial arrangement compared to the C5 isomer [2].

Positional isomerism Kinase inhibitor selectivity Molecular recognition

Metabolic Stability Potential: Fluorine vs. Non-Fluorinated and Alternative Halogen Analogs

The para-fluorine substituent on the benzamide ring is strategically positioned to block a primary site of cytochrome P450-mediated oxidative metabolism. The C–F bond dissociation energy (BDE ≈ 126 kcal/mol for fluorobenzene) substantially exceeds that of C–H bonds (BDE ≈ 113 kcal/mol), rendering the 4-position resistant to hydroxylation — a common metabolic soft spot for unsubstituted benzamides [1]. By contrast, the 4-chloro analog (CAS 923243-89-4) and 4-bromo analog are susceptible to oxidative dehalogenation and glutathione conjugation pathways that can generate reactive metabolites, while the 4-methyl analog (CAS 923216-43-7) is vulnerable to benzylic oxidation to a carboxylic acid metabolite [2]. In the broader fluorinated small-molecule literature, 4-fluorobenzamide incorporation has been correlated with improved metabolic half-life in human liver microsomes, with t₁/₂ increases of 2- to 5-fold relative to non-fluorinated matched pairs [3].

Metabolic stability Fluorine medicinal chemistry Oxidative metabolism

Physicochemical Property Vector: Computed logP and Hydrogen-Bond Profile vs. 4-Cl, 4-Br, 4-CH₃, and Unsubstituted Analogs

The computed partition coefficient (clogP) for the target compound is estimated at approximately 4.5–4.8, reflecting the balanced lipophilicity contributed by the 2-benzoyl group and the moderately polar 4-fluorobenzamide terminus . This places the compound within the optimal range for cell permeability (logP 3–5) while maintaining a topological polar surface area (tPSA ≈ 55–60 Ų) compatible with oral bioavailability guidelines [1]. The 4-fluoro substituent contributes a π constant of +0.14 (Hansch hydrophobic parameter), intermediate between hydrogen (π = 0.00) and the bulkier, more lipophilic chloro (π = +0.71) and bromo (π = +0.86) substituents [2]. The 4-CH₃ analog (π = +0.56) is substantially more lipophilic than the fluoro compound, which may increase non-specific protein binding and reduce aqueous solubility. The amide NH serves as a single hydrogen-bond donor (HBD = 1), while the benzofuran O, benzoyl carbonyl, and amide carbonyl provide three hydrogen-bond acceptors (HBA = 3–4, depending on the fluorine's weak HBA capacity), compliant with Lipinski's Rule of Five [1].

Lipophilicity Drug-likeness Permeability prediction

Benzofuran-Benzamide Class Antiproliferative Activity: Contextual Benchmarking Against Reference Inhibitors

While no direct quantitative biological data exist for the target compound itself, benzofuran-based benzamide derivatives as a class have demonstrated reproducible antiproliferative activity. Benzofuran-3,4,5-trimethoxybenzamide derivatives — closely related to the 6-yl scaffold — showed IC₅₀ values of 3.01–11.09 μM against MDA-MB-231, HCT-116, HT-29, and HeLa cell lines, comparable to doxorubicin (IC₅₀ 4.17–8.87 μM) [1]. Benzofuranone benzamide analogs exhibited micromolar antiproliferative activity and HDAC inhibitory activity against NCI-H661 non-small cell lung cancer cells, with histone H4 hyperacetylation confirming target engagement [2]. In benzofuran-carboxylic acid series evaluated against MDA-MB-231 breast cancer cells, compound 9e displayed an IC₅₀ of 2.52 ± 0.39 μM with pro-apoptotic and cell cycle disturbance effects [3]. These class-level data establish the benzofuran scaffold as a validated starting point for anticancer screening library assembly, though the specific potency of the 6-yl-4-fluorobenzamide derivative remains to be experimentally determined.

Anticancer screening HDAC inhibition Tubulin polymerization

Chemical Provenance and Purity Accountability: Sigma-Aldrich AldrichCPR vs. Non-Standardized Vendor Sources

The target compound (CAS 923216-76-6) is catalogued as part of Sigma-Aldrich's AldrichCPR (Chemical Procurement Resource) collection under product number S54462, which explicitly supplies this compound "as part of a collection of rare and unique chemicals" for early discovery researchers . Sigma-Aldrich provides the compound with a documented CAS registry number, molecular formula (C₂₃H₁₆FNO₃), and molecular weight (373.4 g/mol) matched against the ChemSrc and PubChem structural databases . However, Sigma-Aldrich explicitly states that it "does not collect analytical data for this product" and that the "buyer assumes responsibility to confirm product identity and/or purity" . This distinguishes the AldrichCPR sourcing model from catalog compounds supplied with certificate of analysis (CoA), such as the benzofuran-based Aurora B kinase inhibitor characterized in EJMC with full HPLC purity and spectroscopic characterization [1].

Chemical procurement Quality assurance Screening library integrity

Recommended Research and Industrial Application Scenarios for N-(2-Benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide (CAS 923216-76-6)


Focused Screening Library Assembly for Kinase and HDAC Drug Discovery Programs

This compound is best deployed as a structurally defined member of a focused benzofuran-benzamide screening subset within kinase inhibitor or epigenetic modulator (HDAC) discovery campaigns. The 6-yl-4-fluoro substitution pattern offers a distinct chemical space vector relative to the more commonly explored 5-yl positional isomers. As established in Section 3, benzofuran amides have validated activity against CK2 (submicromolar IC₅₀) [1] and Aurora B kinase [2], while benzamide-bearing benzofuranones exhibit micromolar HDAC inhibitory activity with confirmed histone H4 hyperacetylation [3]. Inclusion of the 4-fluoro variant enables matched-pair SAR analysis against the 4-Cl, 4-Br, 4-CH₃, and unsubstituted benzamide congeners to deconvolute the contribution of para-substituent electronic and steric effects to target potency and selectivity.

Metabolic Stability Matched-Pair Studies in ADME Optimization Programs

The 4-fluorobenzamide moiety is positioned to serve as a metabolic stability probe in matched-pair comparative studies. As discussed in Section 3, the C–F bond at the para-position blocks CYP450-mediated hydroxylation, a primary clearance route for unsubstituted benzamides [1]. Running parallel intrinsic clearance assays (human or rodent liver microsomes) for the 4-F target compound alongside the 4-H, 4-Cl, 4-Br, and 4-CH₃ analogs can quantify the metabolic advantage conferred by fluorine incorporation, generating t₁/₂ ratio data that inform lead optimization strategies. The predicted 2- to 5-fold metabolic half-life improvement for 4-fluorobenzamide matched pairs [2] provides a testable hypothesis for experimental validation.

Probe Development for Halogen-Bonding and Fluorine-Specific Protein-Ligand Interaction Studies

The 4-fluorobenzamide group offers a unique orthogonal interaction capacity — fluorine can participate in weak C–F···H–C hydrogen bonds and C–F···C=O multipolar interactions with protein backbone and side-chain residues, distinct from the stronger halogen-bond donor capacity of Cl and Br substituents [1]. As noted in Section 3, the small van der Waals radius of fluorine (1.47 Å, comparable to H at 1.20 Å) allows it to occupy binding pockets that would sterically exclude the larger chloro (1.75 Å) and bromo (1.85 Å) atoms [2]. This property makes the 4-F compound a valuable tool compound for X-ray crystallography or cryo-EM studies aimed at mapping fluorine-specific protein-ligand recognition features in benzofuran-binding targets.

In-House Analytical Reference Standard Preparation for Benzofuran Library Quality Control

Given the AldrichCPR sourcing model's explicit absence of vendor-provided analytical data [1], a recommended industrial application is the in-house preparation and characterization of this compound as an analytical reference standard for benzofuran library quality control. Full structural confirmation via ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, and HPLC purity determination (>95% threshold) would not only qualify the compound for downstream biological assays but also establish it as a chromatographic retention time and mass spectral reference for the broader 2-benzoyl-3-methylbenzofuran-6-yl amide series. The characteristic ¹⁹F NMR signal (δ ≈ -110 to -115 ppm for para-fluorobenzamide) provides an unambiguous spectroscopic handle absent in the non-fluorinated analogs.

Quote Request

Request a Quote for N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.